4-(壬氧基)苯酚

描述

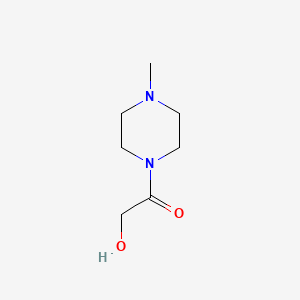

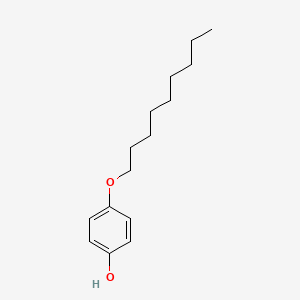

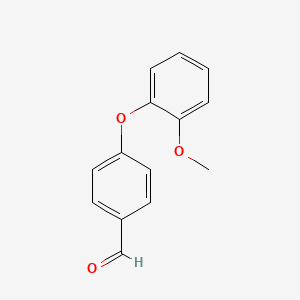

4-(Nonyloxy)phenol, also known as 1-Nonyl-4-phenol, is an organic compound consisting of a nonyl group attached to the 4-position of phenol . It is related to nonylphenols with branched nonyl groups, which are commercially important detergents .

Synthesis Analysis

The synthesis of substituted phenols like 4-(Nonyloxy)phenol can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Molecular Structure Analysis

The molecular formula of 4-(Nonyloxy)phenol is C15H24O . The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to a lesser extent, the 2-positions, and can be either branched or linear .Chemical Reactions Analysis

Phenols, including 4-(Nonyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . For 4-(Nonyloxy)phenol, the normal boiling temperature, critical temperature, critical pressure, and density among other properties have been critically evaluated .科学研究应用

合成和环境影响:

- 4-(壬氧基)苯酚是一种重要的环境相关物质,因为它具有内分泌干扰物的作用。它的复杂性在于异构体的混合物,使其成为类似于二噁英或多氯联苯的多组分问题。单个 4-壬基酚的雌激素作用和降解行为在很大程度上取决于侧链的结构。因此,合成了 28 个不同支链壬基酚异构体,用于生物和环境研究(波默等人,2010)。

降解和毒性降低:

- 发现非木质分解真菌 Umbelopsis isabellina 在降解和降低壬基酚的毒性方面有效,壬基酚以其雌激素模拟活性而闻名。该真菌在降解和解毒具有内分泌活性的污染物方面显示出潜力(贾尼茨基等人,2016)。

异构体特异性测定和分析:

- 使用全面的二维气相色谱/飞行时间质谱 (GC x GC/ToFMS) 对 4-壬基酚进行异构体特异性测定,强调了识别单个异构体以进行准确风险评估的重要性(埃根豪斯等人,2009)。

土壤中的吸附行为:

- 对 4-壬基酚在土壤和水之间的分配行为的研究表明,吸附受被吸附物结构的影响,支链和线性异构体的行为不同。这项研究提供了对 4-壬基酚环境归宿的见解(杜林等人,2002)。

植物细胞培养中的毒性和代谢:

- 在不同的植物细胞培养物中测试了 4-正壬基酚的植物毒性,揭示了其对大多数植物细胞的毒性以及不同物种的生长抑制程度不同。这项研究阐明了 4-壬基酚对植物生命的环境影响(博克恩和哈姆斯,1997)。

电化学传感器开发:

- 使用分子印迹聚合物开发了一种用于测定 4-壬基酚的新型电化学传感器,展示了在监测 4-壬基酚环境水平方面的实际应用潜力(潘等人,2015)。

微生物生物降解:

- 研究了从处理来自纺织工业废水的净化厂中分离出的马尔托斯念珠菌菌株对 4-(1-壬基)苯酚的生物降解,提供了对壬基酚微生物降解途径的见解。

化学合成和表征:

- 以 57.6% 的总收率合成了 4-(2,4-二氯苯氧基)苯酚,这是一种医药中间体。这项研究有助于了解酚类化合物的化学性质和潜在应用(权,2005)。

水生生物中的代谢和器官分布:

- 在大西洋鲑接触该化合物后对壬基酚的代谢和器官分布的研究揭示了其体内代谢的见解,包括形成葡萄糖醛酸苷结合物和羟基化化合物。这项研究对于了解壬基酚对水生生物的环境影响至关重要(阿鲁克韦等人,2000)。

安全和危害

未来方向

属性

IUPAC Name |

4-nonoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12,16H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLGHIMIPSIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563071 | |

| Record name | 4-(Nonyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Nonyloxy)phenol | |

CAS RN |

53646-83-6 | |

| Record name | 4-(Nonyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine](/img/structure/B1627323.png)

![5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride](/img/structure/B1627325.png)

![1-[(2-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627330.png)

![[(2-Methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane](/img/structure/B1627335.png)